N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclopropanecarboxamide,monohydrochloride
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Overview
Description
Cyclopropyl fentanyl-d5 (hydrochloride) is an isotopically labeled analog of cyclopropyl fentanyl, a synthetic opioid. This compound is primarily used as an analytical reference standard in forensic and toxicological research. The deuterium labeling (d5) allows for precise quantification and differentiation from non-labeled analogs in various analytical techniques .
Preparation Methods
The synthesis of cyclopropyl fentanyl-d5 (hydrochloride) involves several steps:
Starting Materials: The synthesis begins with the preparation of deuterated phenylacetic acid.
Cyclopropanation: The deuterated phenylacetic acid undergoes cyclopropanation to form the cyclopropyl group.
Amidation: The cyclopropyl group is then coupled with N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]amine to form the amide bond.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form.
Industrial production methods typically involve large-scale synthesis using similar steps but optimized for higher yields and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and quality.
Chemical Reactions Analysis
Cyclopropyl fentanyl-d5 (hydrochloride) undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include deuterated analogs of cyclopropyl fentanyl with modified functional groups.
Scientific Research Applications
Cyclopropyl fentanyl-d5 (hydrochloride) has several scientific research applications:
Pharmacological Studies: Employed in in vitro studies to understand the binding affinity and activity of fentanyl analogs at opioid receptors.
Analytical Chemistry: Used in the development and validation of analytical methods for the detection and quantification of synthetic opioids in various matrices.
Mechanism of Action
Cyclopropyl fentanyl-d5 (hydrochloride) exerts its effects by binding to the mu-opioid receptor, a G protein-coupled receptor. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of neurotransmitter release and produces analgesic effects . The molecular targets involved include the mu-opioid receptor and associated signaling pathways .
Comparison with Similar Compounds
Cyclopropyl fentanyl-d5 (hydrochloride) is unique due to its deuterium labeling, which allows for precise analytical differentiation from non-labeled analogs. Similar compounds include:
Cyclopropyl fentanyl: The non-labeled version used in similar research applications.
Methoxyacetyl fentanyl: Another fentanyl analog with a methoxyacetyl group, used in forensic and toxicological research.
Crotonyl fentanyl: A fentanyl analog with a crotonyl group, also used in analytical and pharmacological studies.
These compounds share similar pharmacological profiles but differ in their chemical structures and specific research applications.
Properties
Molecular Formula |
C23H29ClN2O |
---|---|
Molecular Weight |
390.0 g/mol |
IUPAC Name |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide;hydrochloride |
InChI |
InChI=1S/C23H28N2O.ClH/c26-23(20-11-12-20)25(21-9-5-2-6-10-21)22-14-17-24(18-15-22)16-13-19-7-3-1-4-8-19;/h1-10,20,22H,11-18H2;1H/i2D,5D,6D,9D,10D; |
InChI Key |
OQSQBRBFHQCCAD-PDKFYKBUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CC4)[2H])[2H].Cl |
Canonical SMILES |
C1CC1C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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